molecular formula C16H14BrClO B1609939 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one CAS No. 848310-98-5

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one

Cat. No. B1609939
CAS RN: 848310-98-5
M. Wt: 337.64 g/mol
InChI Key: UXWQKWNHXQZIND-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one” is a chemical compound with the CAS Number 848310-98-5 . It has a molecular weight of 337.63900 and a molecular formula of C16H14BrClO .


Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route involves the use of Methylmagnesium . The literature references for the synthesis can be found in patents WO2007/136607 A2, 2007 and WO2005/9479 A1, 2005 .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.395g/cm3, a boiling point of 388.045ºC at 760 mmHg, and a flash point of 188.483ºC . The exact mass is 335.99200, the PSA is 17.07000, and the LogP is 5.01780 . The index of refraction is 1.595 .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one and similar compounds have been studied for their optoelectronic and charge transport properties. Research indicates that these compounds are suitable for use in semiconductor devices due to their comprehensive intra- and inter-molecular charge transport capabilities. Notably, they exhibit good electron transport material properties and function effectively as n-type in organic semiconductor devices (Shkir et al., 2019).

Crystal Structures

The crystal structures of derivatives of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one have been explored. Studies have revealed detailed molecular structures of these compounds, including the orientation and interactions of various phenyl rings. This information is crucial for understanding the physical and chemical properties of these substances and their potential applications (Lastovickova et al., 2018).

Antifungal Activity

Research has also been conducted on the antifungal activity of derivatives of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one. These derivatives have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential for these compounds in the development of new antifungal treatments (Buchta et al., 2004).

Magnetic Properties

The magnetic properties of certain compounds related to 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one have been investigated. For example, studies on 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl have shown evidence of intermolecular ferromagnetic exchange interactions, which could have implications for their use in magnetic materials and devices (Mukai et al., 1993).

Safety And Hazards

The safety data sheet (MSDS) for this compound is not available in the provided data .

properties

IUPAC Name

3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQKWNHXQZIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467066
Record name 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one

CAS RN

848310-98-5
Record name 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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